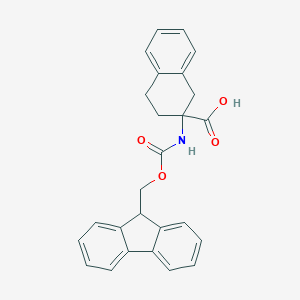

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

This compound belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal. The structure features a tetrahydronaphthalene (tetralin) ring system with the Fmoc group attached to the amino moiety at position 2 and a carboxylic acid group at the same position. This configuration provides rigidity and aromaticity, influencing its conformational behavior in peptide chains .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-24(29)26(14-13-17-7-1-2-8-18(17)15-26)27-25(30)31-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23H,13-16H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKGWEACQDXDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369788 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-08-0 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135944-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid , commonly referred to as Fmoc-Tetrahydronaphthalene , is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for its potential therapeutic applications.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.6 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Biological Activity Overview

The biological activity of Fmoc-Tetrahydronaphthalene primarily revolves around its role as a building block in peptide synthesis and its potential pharmacological effects. Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell wall synthesis and function, leading to cell death.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of Fmoc-Tetrahydronaphthalene on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

- Another investigation focused on its analogs and their effects on lung cancer cells, revealing that certain modifications enhanced their apoptotic effects.

-

Antimicrobial Activity :

- In vitro assays demonstrated that Fmoc-Tetrahydronaphthalene derivatives exhibited strong inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

-

Enzyme Inhibition :

- Research highlighted the compound's potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The inhibition was significant at concentrations above 10 µM.

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in drug design and development due to its ability to act as a bioactive molecule. Its structure allows for modifications that can enhance its pharmacological properties.

Case Study : Research has demonstrated that derivatives of this compound exhibit anti-cancer activity. For instance, modifications to the fluorenylmethoxycarbonyl (Fmoc) group have led to increased potency against specific cancer cell lines.

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis. Fmoc is commonly used to protect amino groups during the synthesis of peptides and proteins.

Data Table: Comparison of Protecting Groups

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal under mild conditions | Requires specific reagents for deprotection |

| Boc | Stable under basic conditions | Less compatible with some coupling reactions |

Case Study : In a study on peptide synthesis, the use of Fmoc-protected amino acids facilitated the efficient assembly of complex peptides with high yields.

Biological Research

This compound is also employed in biological studies as a molecular probe. Its ability to interact with biological targets makes it valuable for understanding protein functions and interactions.

Case Study : A study utilized this compound to investigate the binding affinity of specific proteins involved in cellular signaling pathways. The results indicated that the compound could modulate protein interactions effectively.

Comparison with Similar Compounds

Structural Comparisons

Positional Isomers

- 3-(Fmoc-amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 2243513-09-7): Differs in the placement of the Fmoc group at position 3 of the tetralin ring instead of position 2.

- 4-((Fmoc-amino)tetrahydro-2H-pyran-4-carboxylic acid (CAS 285996-72-7): Replaces the tetralin ring with a tetrahydropyran (oxane) system, introducing an oxygen atom into the ring. This increases polarity and modifies hydrogen-bonding capabilities .

Heterocyclic and Aliphatic Variants

- (S)-2-(Fmoc-amino)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 136030-33-6): Substitutes the tetralin ring with a tetrahydroisoquinoline scaffold, incorporating a nitrogen atom. This enhances basicity and enables interactions with biological targets like proteases .

- (R)-2-(Fmoc-amino)-2,3-dimethylbutanoic acid (CAS 616867-28-8): A branched aliphatic amino acid with a dimethylbutanoic acid backbone. The absence of an aromatic ring reduces rigidity but increases hydrophobicity .

Physical and Chemical Properties

Optical Activity : Compounds like 2e and 2f () exhibit specific optical rotations (e.g., −7.3 to −8.3°), critical for chiral peptide design. The target compound’s optical data are unspecified but likely influenced by the tetralin ring’s planar chirality.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using Fmoc protection strategies?

- Methodology :

Fmoc Protection : Introduce the Fmoc group to the amino functionality using 3,3-dichloro-1,2-diphenylcyclopropane and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM) at -10°C to 20°C .

Coupling Reactions : Use NovaSyn TGR resin and Fmoc-protected amino acids under inert conditions. Activate carboxyl groups with coupling agents like HBTU or DIC in DMF .

Purification : Employ reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the compound. Confirm purity (>95%) via analytical HPLC and MALDI-TOF mass spectrometry .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis .

- Spill Management : Collect solid residues with a HEPA-filter vacuum. Avoid water jets to prevent dust dispersion .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra to verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and tetrahydronaphthalene backbone (δ 1.5–2.8 ppm for aliphatic protons) .

- Mass Spectrometry : Use MALDI-TOF to confirm the molecular ion peak at m/z 413.465 (CHNO) .

Advanced Research Questions

Q. How can coupling efficiency during peptide synthesis involving this compound be optimized?

- Optimization Strategies :

- Solvent Selection : Use DMF or DCM for improved solubility. Pre-activate the carboxyl group with HOBt/DIC to enhance reaction kinetics .

- Temperature Control : Maintain 0–4°C during coupling to minimize racemization .

- Monitoring : Track reaction progress via Kaiser test or FT-IR for unreacted amines .

Q. What are common side reactions observed during deprotection of the Fmoc group, and how can they be mitigated?

- Challenges & Solutions :

- Piperidine-Induced Side Reactions : Prolonged exposure to 20% piperidine/DMF can lead to β-elimination. Limit deprotection to 10–15 minutes .

- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless necessary, as they may hydrolyze the tetrahydronaphthalene ring. Use mild acidic conditions (1% TFA in DCM) for selective deprotection .

Q. How does the compound’s stability vary under different pH conditions, and what analytical methods are suitable for degradation studies?

- Stability Analysis :

- pH Dependence : The compound is stable at neutral pH but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC for decomposition products (e.g., fluorenylmethanol at m/z 180.2) .

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures (>200°C) .

Q. What strategies can resolve low solubility in aqueous buffers during biological assays?

- Solubility Enhancement :

- Co-Solvents : Add DMSO (≤5% v/v) or β-cyclodextrin to improve solubility without denaturing proteins .

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% SDS for hydrophobic interactions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to simulate binding to peptide receptors (e.g., integrins or GPCRs). Focus on hydrogen bonding with the carboxyl group and π-π stacking with the fluorenyl moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Contradictions & Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.